Chromium sulfide (Cr2S3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energy Storage: Supercapacitors

Field: Materials Science, Electronics

Electrocatalytic Activity: Oxygen Evolution Reaction

Field: Chemical Engineering

Solid Lubricant

Field: Mechanical Engineering

Application: Chromium Sulfide Powder is used as a solid lubricant in high-temperature, high-pressure settings.

Method: It is applied as a coating to minimize friction and wear.

Photocatalysis

Application: Cr2S3 is used in photocatalytic applications.

Metalworking

Application: Chromium Sulfide Powder is commonly used as an additive in metalworking processes.

Method: It is added to the formulation of cutting fluids and coolants.

Crystal Structure Analysis

Field: Materials Science

Application: Chromium sulfide (Cr2S3) is used in the study of crystal structures.

Method: The crystal structure of Cr2S3 is analyzed using X-Ray Diffraction and other techniques.

Semiconductor

Field: Electronics

Application: Chromium (II) sulfide is used as a semiconductor.

Catalyst

Application: Chromium (II) sulfide is also used as a catalyst.

Chromium sulfide, with the chemical formula Cr₂S₃, is an inorganic compound characterized by its brown-black hexagonal crystal structure. It has a molecular weight of approximately 200.19 g/mol and a density of about 3.77 g/cm³. This compound is primarily known for its role in high-temperature reactions and as a semiconductor material with potential applications in various fields, including photonics and catalysis .

This compound is relatively stable but can decompose when exposed to water, leading to the release of sulfur and chromium oxides . Its interactions in high-temperature environments make it suitable for use in solid lubricants and catalysts.

Chromium sulfide has been studied for its biological activity, particularly in the context of photocatalysis and antibacterial properties. Research indicates that when combined with other materials, such as cobalt oxide, it exhibits enhanced photocatalytic activity under ultraviolet light. Additionally, it has demonstrated significant antioxidant properties, which may have implications for biomedical applications .

The synthesis of chromium sulfide can be achieved through various methods:

- Direct Combination: Heating chromium metal with sulfur at high temperatures.

- Chemical Vapor Deposition: This method allows for the study of structural transformations under controlled conditions.

- Solvothermal Synthesis: Utilizing solvents to facilitate the reaction at elevated temperatures and pressures .

Each method can yield different structural and morphological characteristics of the resultant chromium sulfide.

Chromium sulfide is often compared with other metal chalcogenides due to their similar structural and electronic properties. Here are some notable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Manganese sulfide | MnS | Exhibits magnetic properties; used in electronics |

| Iron sulfide | FeS | Known for its role in geochemistry and catalysis |

| Cobalt sulfide | CoS | Used in batteries; exhibits good conductivity |

| Nickel sulfide | NiS | Important for battery technology; shows unique phases |

| Zinc sulfide | ZnS | Widely used in luminescent materials |

Chromium sulfide stands out due to its specific semiconductor properties and unique phase transition behaviors under varying temperature conditions, which are not as pronounced in some of these other compounds .

Chromium sulfide (Cr2S3) is an inorganic compound with a brown to black appearance that exhibits interesting electronic and magnetic properties [1]. The compound has a molar mass of 200.19 g/mol and a density of 3.77 g/cm3, making it a relatively dense material with potential applications in various fields [2]. Liquid-phase exfoliation (LPE) of chromium sulfide has emerged as a promising method for producing two-dimensional nanosheets of this material, which can be utilized in spintronics and optoelectronics applications [3].

The selection of appropriate solvents plays a crucial role in the successful exfoliation of chromium sulfide [3]. Recent research has demonstrated that dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are particularly effective solvents for the liquid-phase exfoliation of chromium sulfide [3] [4]. These solvents are selected based on their ability to interact with the surface of chromium sulfide particles and facilitate the separation of layers during the exfoliation process [3].

Solvent Properties and Selection Criteria

The effectiveness of solvents in liquid-phase exfoliation is traditionally attributed to the matching of surface energies between the solvent and the material being exfoliated [22]. However, recent studies on chromium sulfide exfoliation suggest that the chemical interaction between the dispersion medium and the dispersed phase may be more important than previously thought [22]. The table below summarizes key properties of solvents commonly used for chromium sulfide exfoliation:

| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Effectiveness for Cr2S3 Exfoliation |

|---|---|---|---|

| DMSO | 189 | 43.5 | High |

| NMP | 202 | 40.7 | High |

| Water | 100 | 72.8 | Low |

The high boiling points and appropriate surface tensions of DMSO and NMP contribute to their effectiveness in exfoliating chromium sulfide [8]. These solvents create stable dispersions of chromium sulfide nanosheets with lateral dimensions ranging from 40 to 200 nm and thicknesses of about 10-15 nm (approximately 6-10 unit cells) [3].

Solvent Degradation Mechanisms

A significant finding in recent research is that both DMSO and NMP undergo partial degradation and oxidation during the liquid-phase exfoliation process [3] [9]. This degradation has a substantial impact on the exfoliation of chromium sulfide and affects the properties of the obtained material [3].

The degradation of DMSO during ultrasonication involves several pathways [26]. One major pathway leads to the formation of methansulfinate (CH3SO2-) and methansulfonate (CH3SO3-) as sulfur-containing intermediates, which eventually degrade to sulfate (SO42-) [26]. Another pathway involves the formation of formaldehyde (HCHO) and formate (HCO2-) as non-sulfur-containing intermediates [26].

NMP degradation under ultrasonic conditions is characterized by the formation of 4-methylaminobut-3-enoic acid as the main degradation product [8]. This degradation is evidenced by changes in the infrared spectra of NMP after sonication, particularly around 3400-3500 cm-1, which is attributed to the appearance of N-H bonds resulting from solvent degradation [8].

The degradation dynamics of these solvents are influenced by several factors:

- Ultrasonic treatment duration and intensity [8]

- Presence of dissolved oxygen and water [22]

- Temperature during the exfoliation process [8]

Spectroscopic analyses, including UV-Vis, FTIR, and NMR, have revealed that both DMSO and NMP undergo thermal and sonochemical decomposition during the exfoliation process [9]. The degradation products accumulate gradually with increasing duration of ultrasonic treatment, as evidenced by changes in color from transparent to yellow after just two hours of treatment [8].

Ultrasonic-Assisted Exfoliation Mechanisms

Ultrasonic-assisted exfoliation is a widely employed technique for producing two-dimensional nanomaterials, including chromium sulfide nanosheets [10]. This method utilizes intense acoustic cavitation, where energy-dense ultrasonic waves generate high-energy microbubbles in the liquid medium [10]. When these bubbles collapse, they create shear forces that separate the layers of bulk chromium sulfide, effectively exfoliating them into nanosheets [10].

Ultrasonic Parameters and Equipment

The effectiveness of ultrasonic-assisted exfoliation depends on several key parameters, including frequency, power, and the type of ultrasonic equipment used [29]. Research on chromium sulfide exfoliation has employed various ultrasonic setups:

- Ultrasonic baths operating at frequencies around 40 kHz with power levels of approximately 50 W [3]

- Ultrasonic devices with titanium probes operating at frequencies of 20 kHz and power levels of about 400 W [3] [29]

The choice between these setups affects the exfoliation efficiency and the characteristics of the resulting nanosheets [3]. Ultrasonic devices with titanium probes generally provide more intense cavitation and are more effective for exfoliating chromium sulfide compared to ultrasonic baths [3].

Exfoliation Process and Mechanisms

The exfoliation of chromium sulfide using ultrasonic treatment involves several steps and mechanisms [3]. Initially, bulk chromium sulfide is dispersed in the selected solvent (DMSO or NMP) [3]. The dispersion is then subjected to ultrasonic treatment, which generates cavitation bubbles in the solvent [10]. The collapse of these bubbles creates high-energy shear forces that overcome the interlayer bonds in chromium sulfide, leading to the separation of layers and the formation of nanosheets [10].

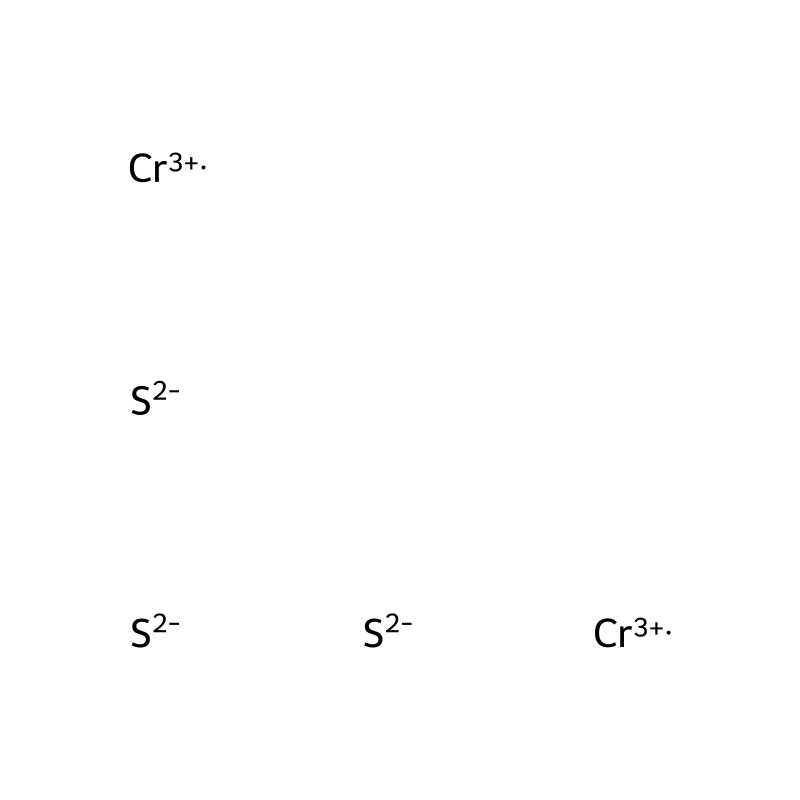

Recent studies have revealed that the exfoliation mechanism of chromium sulfide differs from that of traditional van der Waals materials [22]. Chromium sulfide has a pseudolayered structure consisting of edge-sharing CrS6 octahedra conforming to the stoichiometry CrS2, with approximately 30% of the octahedral interstices in the [CrS2]x slabs occupied by Cr3+ ions [22]. This structure results in stronger interlayer bonds compared to van der Waals materials, making the exfoliation more challenging [22].

The exfoliation process is influenced by several factors:

- The chemical interaction between the solvent and chromium sulfide [22]

- The degradation products of the solvent, which can facilitate the breaking of covalent bonds in chromium sulfide [22]

- The duration and intensity of ultrasonic treatment [3]

Experimental results have shown that ultrasonic treatment using a titanium probe in both DMSO and NMP produces chromium sulfide nanosheets with lateral dimensions ranging from 40 to 200 nm and thicknesses of about 10-15 nm [3]. The particle size distribution of these nanosheets is relatively narrow, indicating a controlled exfoliation process [22].

Structural Characterization of Exfoliated Nanosheets

The exfoliated chromium sulfide nanosheets have been characterized using various techniques, including transmission electron microscopy (TEM), electron microdiffraction, and energy-dispersive X-ray spectroscopy (EDX) [3]. TEM images show single chromium sulfide nanosheets with lateral sizes of 20-200 nm [3]. Electron microdiffraction confirms the presence of the Cr2S3 phase in the exfoliated products [3].

However, EDX analysis reveals weak oxygen lines in the spectrum, suggesting partial oxidation or hydrolysis of chromium sulfide during the exfoliation process [3]. This oxidation is attributed to the hygroscopic nature of the solvents and the degradation processes triggered by ultrasonication [3].

Solvent-Induced Surface Functionalization

The interaction between the solvent and chromium sulfide during liquid-phase exfoliation leads to significant surface functionalization of the exfoliated nanosheets [3]. This functionalization affects the properties and potential applications of the resulting material [3].

Surface Adsorption Mechanisms

The degradation products of DMSO and NMP adhere to the edges and basal planes of the chromium sulfide nanosheets, leading to the formation of an organic surface film [22]. This adsorption is facilitated by the high surface area of the exfoliated nanosheets and the reactive nature of the freshly exposed surfaces [22].

X-ray photoelectron spectroscopy (XPS) analysis has revealed that the organic surface film exceeds 10 nm in thickness and robustly adheres to the nanosheets [22]. This film remains intact even after extensive washing with alcohol, ether, hexane, and other solvents, as well as during prolonged vacuum drying [22].

The adsorption mechanisms involve several types of interactions:

- Coordination of solvent molecules or their degradation products with chromium atoms on the surface of the nanosheets [14]

- Formation of covalent bonds between the solvent degradation products and the surface of chromium sulfide [22]

- Physical adsorption through van der Waals forces [16]

These interactions lead to a complex surface chemistry that significantly affects the properties of the exfoliated chromium sulfide nanosheets [14].

Chemical Composition of Functionalized Surfaces

The chemical composition of the functionalized surfaces of chromium sulfide nanosheets has been investigated using XPS and Fourier-transform infrared spectroscopy (FTIR) [14] [22]. XPS analysis shows changes in the binding energies of chromium and sulfur after exfoliation, indicating alterations in their chemical environment due to surface functionalization [14].

The high-resolution XPS spectrum of Cr 2p shows peaks at binding energies around 575.0 and 584.0 eV, which are assigned to Cr 2p1/2 and Cr 2p3/2, respectively [21]. The intensity of peaks corresponding to oxidized chromium species increases after exfoliation, suggesting partial oxidation of the surface [21].

Similarly, the high-resolution spectrum of S 2p shows peaks around 161.0 and 162.0 eV, assigned to S 2p1/2 and S 2p3/2, respectively [21]. The intensity of peaks corresponding to oxidized sulfur species also increases after exfoliation [21].

FTIR analysis reveals the presence of various functional groups on the surface of exfoliated chromium sulfide nanosheets, including carbonyl, hydroxyl, and amine groups derived from the solvent degradation products [22]. These functional groups contribute to the surface chemistry and properties of the nanosheets [22].

Effects on Material Properties

The surface functionalization of chromium sulfide nanosheets has significant effects on their properties and potential applications [3]. The adsorbed organic layer affects the electronic, optical, and magnetic properties of the nanosheets [3] [21].

The oxidation and hydrolysis of chromium sulfide during the exfoliation process lead to changes in its composition and surface properties [3]. These changes can affect the performance of the material in various applications, such as catalysis, energy storage, and electronic devices [2] [3].

The surface functionalization also influences the stability and dispersibility of chromium sulfide nanosheets in various media [16]. The adsorbed organic layer can enhance the colloidal stability of the nanosheets by providing steric or electrostatic stabilization [16].

Furthermore, the surface functionalization can be exploited for specific applications by tailoring the surface chemistry of the nanosheets [20]. For example, the functionalized surface can serve as a platform for further modifications or as active sites for catalytic reactions [20].

Van der Waals epitaxial growth represents a revolutionary approach for synthesizing chromium sulfide thin films on weakly interacting substrates [3] [4]. This growth mechanism differs fundamentally from conventional epitaxy by relying on weak van der Waals forces rather than strong chemical bonds between the film and substrate.

Growth Mechanism and Substrate Selection

The van der Waals epitaxial growth of chromium sulfide follows a unique nucleation and growth process where small nuclei initially form with random orientations due to the absence of strong chemical bonds with the substrate [5]. These nuclei subsequently rotate to achieve the most thermodynamically stable orientation, driven by the minimization of interfacial energy [6]. The process has been successfully demonstrated on various substrates including mica, sapphire, and two-dimensional materials such as graphene and hexagonal boron nitride [3] [7].

Mica substrates have proven particularly effective for van der Waals epitaxial growth due to their atomically flat surfaces and absence of dangling bonds [8]. The lattice mismatch between chromium sulfide and mica can be as low as 2.7% when considering rotational epitaxy, where the chromium sulfide lattice rotates by 30° to achieve better lattice matching [5]. This rotational alignment significantly reduces strain and promotes high-quality film growth.

Domain Size and Crystalline Quality

Van der Waals epitaxial growth of chromium sulfide achieves remarkable domain sizes, with single-crystal regions extending up to 200 micrometers [3]. Salt-assisted chemical vapor deposition has been particularly effective in achieving these large domain sizes while maintaining unit-cell thickness of approximately 1.9 nanometers [1] [2]. The growth temperature typically ranges from 400-600°C, which provides sufficient thermal energy for nuclei rotation while preventing excessive deposition rates that could lead to polycrystalline formation.

Orientation Control and Film Uniformity

The epitaxial relationship in van der Waals growth is established through the rotation of nuclei to energetically favorable orientations [5]. For chromium sulfide on mica substrates, two primary orientations are observed: 0° and 60° rotations relative to the substrate lattice [8]. This dual-orientation behavior is consistent with the hexagonal symmetry of both the chromium sulfide and mica crystal structures.

The weak van der Waals interaction allows for self-correction during the growth process, where misaligned nuclei can rotate to achieve better lattice matching [6]. This self-correcting mechanism contributes to the high crystalline quality observed in van der Waals epitaxial films compared to conventional epitaxial growth methods.

Substrate Engineering for Monolayer Synthesis

Substrate engineering plays a crucial role in controlling the nucleation, growth kinetics, and final properties of chromium sulfide monolayers [9] [10]. The choice of substrate material, surface preparation, and interfacial interactions significantly influence the film morphology, crystalline quality, and electronic properties.

Substrate Material Effects

Different substrate materials exhibit distinct effects on chromium sulfide growth characteristics [11] [12]. Mica substrates provide optimal conditions for high-quality monolayer synthesis due to their low lattice mismatch and surface inertness [9]. The substrate-induced strain can be minimized to less than 1.4% through careful selection of growth conditions and substrate orientation [12].

Sapphire substrates, while commonly used in semiconductor processing, introduce higher lattice mismatch (15-20%) but offer thermal stability and compatibility with high-temperature processing [13]. The threefold symmetry of sapphire surfaces promotes the formation of triangular chromium sulfide domains with preferred orientations of 0° and 60° [5].

Two-dimensional substrates such as graphene and hexagonal boron nitride enable van der Waals epitaxial growth with excellent orientation control [14] [6]. Despite large lattice mismatches (60-70%), these substrates facilitate the formation of commensurate superlattices through strain relaxation mechanisms [15].

Surface Preparation and Functionalization

Surface preparation of substrates significantly affects the nucleation density and growth morphology of chromium sulfide films [10]. Clean, atomically flat surfaces promote uniform nucleation and layer-by-layer growth, while rough or contaminated surfaces lead to irregular nucleation and polycrystalline formation.

Substrate functionalization through chemical treatments can modify the surface energy and improve adhesion between the chromium sulfide film and substrate [9]. For instance, plasma treatment of sapphire surfaces can create Al-terminated surfaces that enhance nucleation density and improve domain alignment [5].

Thickness Control and Monolayer Achievement

Achieving monolayer thickness requires precise control of deposition conditions including temperature, precursor concentration, and deposition time [10]. The growth of chromium sulfide follows a self-limiting mechanism where the formation of the first monolayer modifies the surface chemistry and affects subsequent deposition [3].

Atomic force microscopy measurements confirm the achievement of unit-cell thickness chromium sulfide films with thicknesses ranging from 1.68 to 1.97 nanometers [16]. These thickness values correspond to single unit cells of the chromium sulfide crystal structure, confirming successful monolayer synthesis.

Doping and Property Modification

Substrate engineering can also involve the introduction of dopants to modify the electronic and magnetic properties of chromium sulfide monolayers [10]. Phosphorus doping has been successfully achieved through chemical vapor deposition, resulting in increased electrical resistivity by four orders of magnitude compared to undoped films [10].

The incorporation of nitrogen through plasma treatment creates antiferromagnetic phases in chromium sulfide, demonstrating the potential for tuning magnetic properties through substrate engineering approaches [16]. These modifications expand the potential applications of chromium sulfide in spintronic and electronic devices.

Mass Transport Optimization in Thin-Film Fabrication

Mass transport optimization represents a critical aspect of chromium sulfide thin-film fabrication, directly influencing film uniformity, growth rate, and overall process efficiency [17] [18]. The optimization involves careful consideration of fluid dynamics, precursor delivery, and reaction kinetics to achieve desired film properties.

Boundary Layer Theory and Mass Transfer

The mass transfer in chemical vapor deposition systems is governed by boundary layer theory, where the transport of precursor species occurs through diffusion across a stagnant layer adjacent to the substrate surface [19] [20]. For chromium sulfide deposition, the boundary layer thickness typically ranges from 0.1 to 2.0 millimeters, depending on the gas flow velocity and reactor geometry [21].

The mass transfer coefficient, which quantifies the efficiency of precursor transport to the substrate surface, varies from 0.001 to 1.0 meters per second depending on the flow regime [20]. In the transport-limited regime, the deposition rate is directly proportional to the mass transfer coefficient, making its optimization crucial for achieving uniform film thickness [18].

Precursor Delivery and Flow Optimization

Efficient precursor delivery requires optimization of carrier gas flow rates, precursor concentration, and vaporization conditions [22] [23]. For chromium sulfide deposition, precursor flow rates must be carefully controlled to maintain stoichiometric ratios while avoiding precursor depletion effects.

The optimization of precursor vaporization involves balancing the vaporization temperature with the carrier gas flow rate to achieve maximum precursor flux to the reactor [22]. Mathematical models have been developed to predict optimal vaporization conditions, taking into account the vapor pressure characteristics of chromium-containing precursors.

Reactor Design and Geometry Effects

Reactor geometry significantly influences mass transport characteristics and deposition uniformity. Horizontal flow reactors with tilted susceptors help reduce downstream depletion effects, while vertical flow reactors with rotating substrates provide more uniform precursor distribution.

The Reynolds number, which characterizes the flow regime, should be maintained between 100 and 1000 for optimal mass transport in chromium sulfide deposition [21]. This range ensures laminar flow conditions while providing sufficient convective transport to maintain uniform precursor distribution across the substrate surface.

Temperature and Pressure Effects

Temperature gradients within the reactor affect both the reaction kinetics and mass transport characteristics. The optimization of temperature profiles ensures uniform reaction rates across the substrate while maintaining the desired phase formation. Pressure control is equally important, as it affects the mean free path of gas molecules and the overall transport mechanism.

Low-pressure chemical vapor deposition systems typically operate at pressures below 1000 Pascal, which enhances the uniformity of deposition by reducing gas-phase reactions and increasing the mean free path of precursor molecules [13]. This operating regime is particularly beneficial for chromium sulfide deposition as it minimizes the formation of undesired phases and improves film stoichiometry.

Process Optimization and Control

Advanced process control strategies incorporate real-time monitoring of precursor concentrations, temperature profiles, and growth rates to maintain optimal deposition conditions [23]. Mathematical models based on fluid dynamics and reaction kinetics enable predictive control of the deposition process, reducing the need for extensive experimental optimization [18].

The deposition efficiency, defined as the fraction of precursor molecules that contribute to film growth, can be optimized to achieve values between 60-80% through careful control of mass transport parameters. This optimization not only improves material utilization but also reduces the formation of unwanted by-products and contamination.

Table 1 summarizes the key chemical vapor deposition parameters for chromium sulfide synthesis, while Table 2 presents the van der Waals epitaxial growth parameters. Table 3 details the substrate engineering effects on chromium sulfide growth, and Table 4 provides mass transport optimization parameters for efficient thin-film fabrication.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 29 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 29 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant